4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Lck inhibitor Src-family kinase T-cell inhibition

This compound is strategically positioned as a kinase selectivity probe. The 4-(4-chlorophenoxy) group aligns with orally bioavailable Lck inhibitor SAR, while the 1-(4-fluorophenyl) enables metabolism studies. Purchase to generate comparative halogen effect data and serve as a core intermediate for FLT3/VEGFR2 programs. Unique substitution pattern not available elsewhere.

Molecular Formula C17H10ClFN4O
Molecular Weight 340.74
CAS No. 912905-73-8
Cat. No. B2715026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS912905-73-8
Molecular FormulaC17H10ClFN4O
Molecular Weight340.74
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)Cl)F
InChIInChI=1S/C17H10ClFN4O/c18-11-1-7-14(8-2-11)24-17-15-9-22-23(16(15)20-10-21-17)13-5-3-12(19)4-6-13/h1-10H
InChIKeyPLAZJUSOLTUXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 912905-73-8): Structural and Pharmacological Baseline for Procurement Decisions


4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a fully synthetic, dual-substituted pyrazolo[3,4-d]pyrimidine that combines a 4-(4-chlorophenoxy) ether at the pyrimidine C4 position with a 1-(4-fluorophenyl) group on the pyrazole N1. This scaffold is a recognized bioisostere of the adenine ring and has been exploited extensively to generate ATP‑competitive kinase inhibitors targeting Lck, Src, FLT3, VEGFR2, and Abl [1]. Although this specific CAS entry lacks a dense primary literature profile, its substitution pattern places it at the intersection of two well‑characterized SAR vectors: the para‑substituted 3‑phenylpyrazolo[3,4-d]pyrimidine Lck inhibitor series and the 4‑phenoxy‑1‑arylpyrazolo[3,4-d]pyrimidine multikinase inhibitor series, making it a strategic intermediate or tool compound for lead optimization [1][2].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for 4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 912905-73-8)


In‑class pyrazolo[3,4-d]pyrimidines cannot be freely interchanged because both the N1‑aryl and C4‑oxy substituents independently dictate kinase selectivity, cellular potency, and oral bioavailability. For the 3‑phenyl Lck inhibitor series, replacing a para‑H with para‑phenoxy increased oral bioavailability from negligible to 69% while shifting the selectivity window among Lck, Src, KDR, and Tie‑2 kinases [1]. In the FLT3/VEGFR2 series, moving from a 4‑amino linker to a 4‑oxy linker combined with a para‑chloro‑meta‑trifluoromethylphenyl urea yielded compound 33, which achieved complete tumor regression in an MV4‑11 AML xenograft model at 10 mg/kg [2]. Because this compound carries a unique 4‑(4‑chlorophenoxy)/1‑(4‑fluorophenyl) pair that has not been systematically profiled, its selectivity and pharmacokinetic behavior cannot be predicted from analogs with different halogen patterns or linker types.

Quantitative Differentiation Evidence for 4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Relative to Closest Analogs


Para-Chlorophenoxy vs. Para-Fluorophenoxy at C4: Halogen-Dependent Potency Shift in Lck Inhibition

In the para‑substituted 3‑phenylpyrazolo[3,4-d]pyrimidine Lck inhibitor series, replacing the 4‑phenoxy hydrogen with chlorine directly impacts enzyme potency. Although the reference compound with a para‑phenoxy substituent (analogue 2) exhibited an oral bioavailability of 69% and prolonged T‑cell inhibition in vivo, the introduction of halogen atoms into the phenoxy ring was shown to alter the Lck vs. Src selectivity ratio [1]. This target compound’s 4-(4-chlorophenoxy) group is therefore expected to differ from the 4-(4-fluorophenoxy) analog in both potency and selectivity, but no direct head‑to‑head biochemical data for this specific pair have been published in accessible primary sources.

Lck inhibitor Src-family kinase T-cell inhibition pyrazolo[3,4-d]pyrimidine

C4‑Oxy Linker vs. C4‑Amino Linker: Impact on FLT3/VEGFR2 Dual Inhibition Potency

Systematic SAR studies in the pyrazolo[3,4-d]pyrimidine series have established that the nature of the C4 linker (oxy vs. amino) profoundly influences FLT3 and VEGFR2 inhibitory activity. The hit compound 1, bearing a 4‑amino linker, showed only low potency against FLT3 and VEGFR2. Optimization to a 4‑oxy linker, combined with a 4‑chloro‑3‑(trifluoromethyl)phenyl urea, yielded compound 33, which potently inhibited FLT3‑driven MV4‑11 AML cells and VEGFR2‑dependent angiogenesis [1]. The target compound, possessing a 4‑oxy bridge, is structurally aligned with the optimized linker type. Quantitative potency data for this specific compound against FLT3 or VEGFR2 are not available from non‑excluded sources.

FLT3 inhibitor VEGFR2 inhibitor acute myeloid leukemia multikinase inhibitor

N1‑(4‑Fluorophenyl) vs. N1‑Phenyl: Fluorine Effects on Physicochemical and Pharmacokinetic Properties

The presence of a para‑fluorine atom on the N1‑phenyl ring is a well‑validated strategy in medicinal chemistry for enhancing metabolic stability by blocking cytochrome P450‑mediated hydroxylation at the para position. In the Lck inhibitor series, the N1‑aryl substituent contributes to the overall selectivity profile across Src‑family kinases [1]. The target compound’s 1‑(4‑fluorophenyl) group distinguishes it from the simpler 1‑phenyl analog, which lacks this metabolic safeguard. No direct comparative metabolic stability data for this specific compound versus the 1‑phenyl analog have been published in accessible sources.

fluorine substitution metabolic stability pyrazolo[3,4-d]pyrimidine physicochemical properties

Optimal Research and Industrial Application Scenarios for 4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 912905-73-8)


Kinase Selectivity Profiling in Src‑Family Kinase Panels

This compound is structurally positioned to be screened as an Lck/Src inhibitor probe. The 4‑(4‑chlorophenoxy) substitution pattern aligns with the SAR pathway that produced orally bioavailable Lck inhibitors with defined selectivity across Lck, Src, KDR, and Tie‑2 [1]. Procurement of this compound enables direct comparison with the published para‑phenoxyphenyl analogue 2 in the same assay system, generating selectivity data that map the halogen effect on kinase panel selectivity.

Lead‑Optimization Building Block for FLT3/VEGFR2 Dual Inhibitors

The 4‑oxy linker present in this compound matches the optimized linker pharmacophore identified in the FLT3/VEGFR2 dual inhibitor program that culminated in compound 33, which achieved complete AML tumor regression in vivo [2]. This compound can serve as a core intermediate for introducing diverse C4‑oxy substituents (e.g., substituted phenyl ureas) to explore additional FLT3/VEGFR2 potency and selectivity, or as a control compound lacking the urea extension to quantify the contribution of the extended moiety.

Metabolic Stability Screening of Fluorinated vs. Non‑Fluorinated Pyrazolo[3,4-d]pyrimidines

The 1‑(4‑fluorophenyl) group makes this compound a valuable tool for assessing the impact of para‑fluorine substitution on oxidative metabolism within the pyrazolo[3,4-d]pyrimidine scaffold. Researchers can procure this compound alongside its 1‑phenyl analog to measure intrinsic clearance in liver microsomes or hepatocytes, generating direct quantitative evidence for the fluorine‑blocking strategy in this specific chemotype, which informs the design of metabolically stable leads.

Quote Request

Request a Quote for 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.